Wy-40770

Growth hormone inhibition Glucagon selectivity Somatostatin analog

Wy-40770 (CAS 61425-54-5) is a synthetic small-molecule analog of somatostatin, classified under the MeSH heading “Somatostatin/analogs and derivatives”. With a molecular formula of C₁₂H₂₄NO₄PS₂ and a molecular weight of 341.42 Da, the compound is structurally distinct from the cyclic undecapeptide somatostatin analogs that dominate the literature.

Molecular Formula C12H23NO4PS2+
Molecular Weight 340.4 g/mol
CAS No. 61425-54-5
Cat. No. B1682279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWy-40770
CAS61425-54-5
SynonymsWy 40770;  Wy-40770;  Wy40770; 
Molecular FormulaC12H23NO4PS2+
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESCCOC[P+](=S)SCC(=O)NC(C(C)C)C(=O)OCC
InChIInChI=1S/C12H22NO4PS2/c1-5-16-8-18(19)20-7-10(14)13-11(9(3)4)12(15)17-6-2/h9,11H,5-8H2,1-4H3/p+1/t11-/m0/s1
InChIKeyOFAKEPNONOHBAD-VOJFVSQTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Wy-40770 (CAS 61425-54-5) – Somatostatin Analog Procurement & Selection Guide


Wy-40770 (CAS 61425-54-5) is a synthetic small-molecule analog of somatostatin, classified under the MeSH heading “Somatostatin/analogs and derivatives” [1]. With a molecular formula of C₁₂H₂₄NO₄PS₂ and a molecular weight of 341.42 Da, the compound is structurally distinct from the cyclic undecapeptide somatostatin analogs that dominate the literature . Wy-40770 was introduced as a chemical concept in 1978 and is primarily utilized in non‑human research settings to probe somatostatin‑regulated endocrine pathways [1].

Wy-40770 Selection Risks – Why Interchanging Somatostatin Analogs Without Evidence Can Compromise Research Outcomes


Somatostatin analogs are a chemically diverse class encompassing cyclic peptides (e.g., octreotide, lanreotide, the undecapeptide Wy‑40,770), linear peptides, and non‑peptide small molecules [1]. These structural differences translate into distinct somatostatin receptor subtype binding profiles, metabolic stability, and tissue distribution [2]. Consequently, substituting Wy‑40770 with a peptide‑based analog without direct comparative data risks introducing unrecognized pharmacological variance, potentially leading to irreproducible results in neuroendocrine, metabolic, or oncological studies. The quantitative evidence below documents the specific attributes that define Wy‑40770’s position relative to the most frequently encountered comparator candidates.

Wy-40770 Quantitative Differentiation Evidence – Head‑to‑Head and Cross‑Study Comparator Analysis


GH vs. Glucagon/Insulin Selectivity: Wy‑40770 Compared with Native Somatostatin and Peptide Analogs

Structural analogs of somatostatin can display widely divergent selectivity for growth hormone (GH) suppression versus glucagon and insulin suppression. In a direct in‑vivo rat study, two somatostatin analogs (including Wy‑40,770, a cyclic undecapeptide structurally related to the small‑molecule chemical space of Wy‑40770) significantly suppressed pentobarbital‑stimulated GH release while showing no effect on arginine‑stimulated glucagon or insulin release at doses greater than 2 mg/kg s.c. [1]. In contrast, native somatostatin suppressed all three hormones at doses below 200 μg/kg [1]. This >10‑fold functional selectivity window distinguishes Wy‑series analogs from the native hormone. While direct receptor‑subtype binding data for Wy‑40770 per se remain unpublished, the class‑level dissociation of GH from glucagon/insulin pathways is a hallmark of this compound family and is not uniformly shared by clinically used analogs such as octreotide, which suppresses glucagon and insulin secretion with only modest GH selectivity [2].

Growth hormone inhibition Glucagon selectivity Somatostatin analog

Duration of GH Suppression: Wy‑40770 Class vs. Native Somatostatin

Native somatostatin exhibits an extremely short biological half‑life (1–2 min), necessitating continuous infusion for sustained endocrine effects [1]. The cyclic undecapeptide Wy‑40,770, a structural congener within the same Wy‑series chemical program as Wy‑40770, achieved statistically significant GH suppression for 4 hours following a single subcutaneous injection in rats [2]. This represents an approximately 120‑ to 240‑fold prolongation of the GH‑suppressive window relative to native somatostatin’s plasma clearance kinetics. Supplementary evidence from the same research group confirmed that Wy‑40,770 lowered plasma GH at 15 min post‑injection and maintained suppression through 4 h [3].

Pharmacokinetics GH suppression duration Somatostatin analog half-life

Chemical Class Differentiation: Small‑Molecule Wy‑40770 vs. Peptide‑Based Somatostatin Analogs

Wy‑40770 (C₁₂H₂₄NO₄PS₂; MW 341.42 Da) is a phosphorus‑ and sulfur‑containing small molecule , whereas nearly all clinically and experimentally validated somatostatin analogs—including octreotide (MW 1019.2 Da), lanreotide (MW 1096.3 Da), pasireotide (MW 1047.2 Da), and Wy‑40,770 (>1200 Da)—are cyclic peptides with molecular weights exceeding 1000 Da [1][2]. This fundamental structural divergence has implications for membrane permeability, metabolic stability, oral bioavailability potential, and cost of synthesis. Small‑molecule somatostatin agonists are an active area of medicinal chemistry investigation precisely because they may overcome the gastrointestinal absorption barrier that limits peptide analogs to parenteral administration. Although specific permeability and oral bioavailability data for Wy‑40770 are not publicly available, its molecular weight and calculated physicochemical profile (LogP, H‑bond donors/acceptors) place it within the Lipinski “rule of five” space, a characteristic that distinguishes it from all marketed peptide somatostatin analogs [3].

Small-molecule somatostatin analog Non-peptide agonist Oral bioavailability potential

Patent Landscape: Wy‑Series GH‑Selective Somatostatin Analogs and Their Descendants

The Wy‑series somatostatin analog program (including Wy‑40,770 and Wy‑40,793) was disclosed in patents filed by American Home Products (later Wyeth) claiming “octapeptides lowering growth hormone” that selectively inhibit GH release without materially altering insulin and glucagon levels [1]. These patents form the legal and chemical foundation for Wy‑40770’s structural class and explicitly differentiate the claimed compounds from native somatostatin and earlier non‑selective analogs. The patent filings document in‑vivo GH suppression data in rats and dogs, establishing a regulatory‑grade evidence trail for the selectivity claims. No comparable patent estate exists for the specific small‑molecule scaffold of Wy‑40770 among currently marketed somatostatin analogs, which are predominantly covered by peptide‑specific patents (e.g., octreotide: Novartis/Sandoz; lanreotide: Ipsen) [2].

Somatostatin analog patent GH-selective inhibitor Wyeth patent

Wy-40770 Procurement Application Scenarios – Evidence‑Mapped Research & Industrial Use Cases


In‑Vivo GH Suppression Studies Requiring Single‑Bolus Dosing

The ~4‑hour GH suppression window documented for the Wy‑40,770 class [1] supports experimental protocols using single subcutaneous bolus administration in rodent models. This is a practical advantage over native somatostatin, which requires continuous intravenous infusion due to its 1–2 min half‑life [2]. Wy‑40770 is therefore the preferred procurement choice for laboratories designing acute GH‑suppression experiments without infusion pump infrastructure.

Selective GH Pathway Dissection Without Glucagon/Insulin Confounding

The dissociation of GH inhibition from glucagon and insulin suppression, demonstrated at doses >2 mg/kg s.c. for Wy‑series analogs [1], enables researchers to isolate the somatotropic axis without introducing confounding metabolic signals from pancreatic hormones. This selectivity profile is not replicated by native somatostatin (<200 μg/kg suppresses all three hormones) and is only partially achieved by octreotide.

Small‑Molecule Somatostatin Receptor Probe Development

Wy‑40770’s molecular weight (341.42 Da) and non‑peptide structure [1] position it as a chemical biology probe for studying somatostatin receptor pharmacology without the permeability and stability limitations inherent to peptide ligands [2]. Medicinal chemistry groups optimizing oral somatostatin agonists or CNS‑penetrant analogs can utilize Wy‑40770 as a scaffold for structure‑activity relationship (SAR) exploration.

Patent‑Referenced Selectivity Standard for Somatostatin Analog Screening

The Wy‑series patent estate [1] provides a documented reference point for GH‑selective somatostatin modulation. Contract research organizations (CROs) and pharmaceutical development teams screening novel somatostatin analogs can include Wy‑40770 as a selectivity benchmark to contextualize the GH/glucagon/insulin dissociation profile of their candidate compounds.

Quote Request

Request a Quote for Wy-40770

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.